molecular formula C10H12N2O3 B13966747 Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester CAS No. 62501-40-0

Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester

Cat. No.: B13966747
CAS No.: 62501-40-0
M. Wt: 208.21 g/mol
InChI Key: XVTUURKWLLHGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester is a chemical compound known for its unique structure and properties It is a derivative of hydrazinecarboxylic acid and is characterized by the presence of a hydroxy-phenylethylidene group

Preparation Methods

The synthesis of Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with a suitable aldehyde or ketone under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced to yield hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester can be compared with other similar compounds, such as:

    Hydrazinecarboxylic acid derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their properties and applications.

    Phenylethylidene derivatives: These compounds have a phenylethylidene group but differ in their other functional groups, affecting their reactivity and uses

Properties

CAS No.

62501-40-0

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl N-[(2-hydroxy-1-phenylethylidene)amino]carbamate

InChI

InChI=1S/C10H12N2O3/c1-15-10(14)12-11-9(7-13)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,12,14)

InChI Key

XVTUURKWLLHGKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NN=C(CO)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.